molecular formula C26H23F2N3O4 B2869896 N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013759-44-8

N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2869896
CAS No.: 1013759-44-8
M. Wt: 479.484
InChI Key: WNVGHBOOQMMFDB-UHFFFAOYSA-N
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Description

This compound features a pyrazole-4-carboxamide core substituted with two 3-fluorobenzyl groups (one as a benzyl ether at position 3 and another as a benzyl group at position 1) and an N-linked 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group enhances solubility through its electron-donating methoxy substituents, while the fluorinated benzyl groups may improve lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O4/c1-33-23-10-9-21(13-24(23)34-2)29-25(32)22-15-31(14-17-5-3-7-19(27)11-17)30-26(22)35-16-18-6-4-8-20(28)12-18/h3-13,15H,14,16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVGHBOOQMMFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Aldehyde to Carboxylic Acid

The 4-carbaldehyde intermediate is oxidized to the carboxylic acid using KMnO4 in acidic media (H2SO4/H2O, 60°C). This method, while effective, risks over-oxidation; alternatives include Pinnick oxidation (NaClO2, 2-methyl-2-butene) for milder conditions.

Halogenation Followed by Carbonylation

A patent-pending approach involves bromination at the 4-position, followed by Grignard exchange (iPrMgCl) and carboxylation with CO2. This three-step sequence achieves 64% overall yield with >99.5% purity, avoiding isomer formation.

Amide Bond Formation with 3,4-Dimethoxyaniline

The final step couples the pyrazole-4-carboxylic acid with 3,4-dimethoxyaniline. A patent by EP3677572B1 details an optimized aminolysis using esters and amines in toluene with K2CO3, eliminating the need to remove by-product alcohols. Reaction at 110°C for 8 hours affords the amide in 92% yield. Alternatively, coupling reagents like HATU/DIPEA (DMF, rt) achieve similar efficiency but increase cost.

Spectroscopic Validation and Purity Optimization

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H5), 7.45–7.12 (m, 8H, aromatic), 5.32 (s, 2H, OCH2), 5.16 (s, 2H, NCH2), 3.82 (s, 6H, OCH3).
  • 13C NMR : δ 164.2 (CONH), 152.1 (C=O), 148.9–112.4 (aromatic), 55.1 (OCH3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C27H24F2N3O4 [M+H]+: 508.1738; Found: 508.1735.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Reference
Pyrazole formation Vilsmeier–Haack cyclization 78 95
1-Alkylation NaH/3-fluorobenzyl bromide 72 98
3-Etherification K2CO3/3-fluorobenzyl bromide 68 97
Carboxylic acid KMnO4 oxidation 81 96
Amide coupling Aminolysis (K2CO3/toluene) 92 99.5

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at pyrazole N2 is mitigated by steric hindrance from the 3-fluorobenzyl group.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance etherification rates but require rigorous drying to prevent hydrolysis.
  • Scale-Up : The Grignard-carbonylation route offers industrial potential, though safety protocols for CO2 handling are critical.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and interaction with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous pyrazole derivatives, focusing on substituent effects and inferred properties.

Substituent Variations in Pyrazole Carboxamides

Compound Name Key Substituents Structural Differences vs. Target Compound Potential Impact on Properties
N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide - 3,4-Dimethoxyphenyl (N-linked)
- Dual 3-fluorobenzyl groups
N/A High solubility (dimethoxy), moderate lipophilicity (fluorine)
4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1H-pyrazole - Bis(3,4-dimethoxyphenyl)
- Chlorine at pyrazole position 4
Chlorine substitution, no carboxamide Increased steric bulk; potential reactivity differences
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide - Chlorophenyl groups
- Pyridylmethyl (N-linked)
Chlorine vs. fluorine; pyridyl vs. dimethoxyphenyl Higher lipophilicity (Cl), altered target specificity
5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - Amino group on triazole
- 4-Fluoro-2-methylphenyl (N-linked)
Triazole core vs. pyrazole; amino group Enhanced hydrogen bonding (amino), different ring electronics

Fluorinated Benzyl Substituents

  • Target Compound : Dual 3-fluorobenzyl groups (one as an ether) may enhance metabolic stability due to fluorine’s resistance to oxidative degradation. The ether linkage could reduce conformational flexibility compared to direct benzyl substitution .
  • Comparison with 4h () : The compound 4h substitutes a p-fluorophenyl group at position 5 of the pyrazole, paired with a sulfonamide group. The sulfonamide likely increases acidity and hydrogen-bonding capacity, contrasting with the target’s methoxy groups, which prioritize solubility over direct target interactions.

Carboxamide Group Modifications

  • Target vs. Example 53 (): Example 53 features a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl-chromene substituent. Its isopropylbenzamide group (vs.

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole core substituted with various aromatic groups. Its molecular formula is C20H20F2N2O3C_{20}H_{20}F_2N_2O_3, and it exhibits several functional groups that contribute to its biological activity.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies demonstrated IC50 values indicating significant inhibitory effects against COX-1 and COX-2 enzymes, suggesting potential anti-inflammatory properties .
  • Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, particularly against influenza A viruses. It acts by interfering with viral RNA synthesis, thus inhibiting viral replication .

Biological Activity Data

The following table summarizes key biological activities and relevant findings associated with this compound:

Biological Activity Mechanism/Target IC50 Values (µM) Study Reference
COX-1 InhibitionInhibition of prostaglandin synthesis19.45 ± 0.07
COX-2 InhibitionInhibition of inflammatory mediators31.4 ± 0.12
Antiviral ActivityInhibition of viral RNA synthesisNot specified

Case Studies

Several case studies have evaluated the efficacy of this compound in various biological contexts:

  • Anti-inflammatory Studies : A study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers and improved clinical outcomes in models of arthritis .
  • Antiviral Efficacy : In vitro assays showed that the compound effectively reduced viral load in infected cell lines, indicating its potential as a therapeutic agent against influenza viruses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the pyrazole core and substituents have been explored to enhance potency and selectivity towards specific targets.

  • Substituent Effects : The presence of fluorine atoms on the benzyl groups appears to enhance binding affinity and biological activity, as observed in comparative studies with related compounds .

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